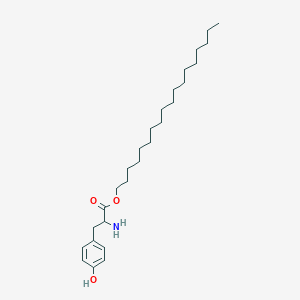

Stearyl tyrosine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

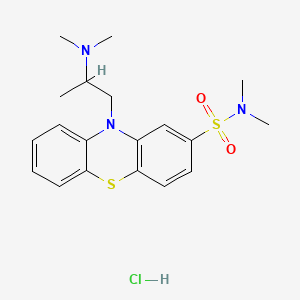

La tirocina de estearilo es un compuesto formado por la esterificación del ácido esteárico y la tirosina. Es conocido por su función como adyuvante inmunológico, que mejora la respuesta inmunitaria del cuerpo a un antígeno. Este compuesto ha sido estudiado por su potencial para reemplazar los adyuvantes tradicionales a base de aluminio debido a su mejor adyuvanticidad y menor toxicidad local .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La tirocina de estearilo se puede sintetizar mediante la esterificación del ácido esteárico con tirosina. Un método común implica el uso de un método de éster activo, donde el ácido esteárico primero se convierte en su forma de éster activo antes de reaccionar con la tirosina . La reacción generalmente requiere un catalizador y se lleva a cabo bajo condiciones controladas de temperatura y pH para garantizar un alto rendimiento y pureza.

Métodos de producción industrial: En entornos industriales, la producción de tirocina de estearilo a menudo implica procesos por lotes que son adecuados para la producción a gran escala. El método del éster activo es favorecido debido a su eficiencia y escalabilidad. El proceso incluye pasos como la esterificación, la purificación y el control de calidad para garantizar que el producto final cumpla con los estándares requeridos .

Análisis De Reacciones Químicas

Tipos de reacciones: La tirocina de estearilo experimenta varias reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo fenólico de la tirosina se puede oxidar en condiciones específicas.

Reducción: El compuesto se puede reducir para modificar sus grupos funcionales.

Sustitución: El enlace éster se puede dirigir para reacciones de sustitución para formar diferentes derivados.

Reactivos y condiciones comunes:

Oxidación: Reactivos como peróxido de hidrógeno o permanganato de potasio en condiciones ácidas o básicas.

Reducción: Reactivos como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Los nucleófilos como las aminas o los alcoholes se pueden utilizar en condiciones suaves.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede conducir a derivados de quinona, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

La tirocina de estearilo tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la esterificación y la síntesis de péptidos.

Biología: Investigado por su papel en la modificación de proteínas e interacciones enzimáticas.

Medicina: Explorado como adyuvante en formulaciones de vacunas para mejorar las respuestas inmunitarias.

Mecanismo De Acción

El mecanismo por el cual la tirocina de estearilo ejerce sus efectos implica su capacidad para unirse a proteínas, causar reacciones locales en el sitio de inyección e interactuar con las membranas celulares. Estas propiedades lo convierten en un adyuvante eficaz al mejorar la presentación de antígenos al sistema inmunitario. Los objetivos moleculares incluyen receptores de la superficie celular y proteínas de membrana, que facilitan la activación de las células inmunitarias .

Compuestos similares:

- Fosfato de aluminio

- Fosfato de calcio

- Hidroxiphenylglycine de estearilo

- O-estearato de fenilalanyl etanolamina

Comparación: La tirocina de estearilo es única en su capacidad para proporcionar una adyuvanticidad mejorada con una toxicidad local reducida en comparación con los adyuvantes tradicionales a base de aluminio. También induce una mayor respuesta IgG2a e IgG2b, lo que es beneficioso para ciertas formulaciones de vacunas . Otros compuestos similares, como la hidroxiphenylglycine de estearilo y el O-estearato de fenilalanyl etanolamina, han mostrado una actividad adyuvante comparable o ligeramente superior, pero pueden variar en sus perfiles inmunogénicos .

Comparación Con Compuestos Similares

- Aluminum phosphate

- Calcium phosphate

- Stearyl hydroxyphenylglycine

- Phenylalanylethanolamine O-stearate

Comparison: Stearyl tyrosine is unique in its ability to provide enhanced adjuvanticity with reduced local toxicity compared to traditional aluminum-based adjuvants. It also induces a higher IgG2a and IgG2b response, which is beneficial for certain vaccine formulations . Other similar compounds, such as stearyl hydroxyphenylglycine and phenylalanylethanolamine O-stearate, have shown comparable or slightly higher adjuvant activity but may vary in their immunogenic profiles .

Propiedades

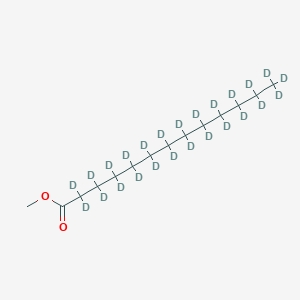

Fórmula molecular |

C27H47NO3 |

|---|---|

Peso molecular |

433.7 g/mol |

Nombre IUPAC |

octadecyl 2-amino-3-(4-hydroxyphenyl)propanoate |

InChI |

InChI=1S/C27H47NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-31-27(30)26(28)23-24-18-20-25(29)21-19-24/h18-21,26,29H,2-17,22-23,28H2,1H3 |

Clave InChI |

OZSVSBMHEZAZTL-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCCCCCCCOC(=O)C(CC1=CC=C(C=C1)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({1-[N-(tert-butoxycarbonyl)leucyl]piperidin-4-yl}carbonyl)valine](/img/structure/B12302983.png)

![[11-Ethyl-8,16,18-trihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12303059.png)

![rac-tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate](/img/structure/B12303070.png)

![1-[[3-ethenyl-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]methyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B12303078.png)

![(1S,2S,6R)-3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide](/img/structure/B12303084.png)

![Bicyclo[6.1.0]nonan-9-ylmethanol](/img/structure/B12303092.png)